IC50 for cardiac Na+/K+-ATPase inhibition: 0.4 μM; IC50 for renal Na+/K+-ATPase inhibition: 1.3 μM;
Acetylstrophanthidin is an acetate ester that is strophanidin acetylated at the 3beta-hydroxy group. It has a role as an anti-arrhythmia drug. It derives from a strophanthidin.
Acetylstrophanthidin
CAS No.: 60-38-8
Cat. No.: VC20775526
Molecular Formula: C25H34O7
Molecular Weight: 446.53 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 60-38-8 |
---|---|
Molecular Formula | C25H34O7 |
Molecular Weight | 446.53 g/mol |
IUPAC Name | [(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 |
Standard InChI Key | JLZAERUVCODZQO-VWCUIIQSSA-N |
Isomeric SMILES | CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |
SMILES | CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Canonical SMILES | CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Chemical Structure and Physical Properties
Acetylstrophanthidin, also known as 3-Acetyl Strophanthidin, is a cardiac glycoside with the molecular formula C25H34O7 and a formula weight of 446.53 g/mol . The compound exists as a white powder with specific physical characteristics that define its behavior in laboratory and clinical settings.
Physical Characteristics
Acetylstrophanthidin possesses distinct physical properties that are important for its handling, storage, and application in research settings:
-
Melting point: 246-248°C, indicating its solid state at room temperature
-
Boiling point: 612.8°C at 760 mmHg, demonstrating its high thermal stability
-
Density: 1.31 g/cm³, providing information about its mass-to-volume relationship
-
Appearance: White powder, which is its standard physical form
-
Refractive index: 1.589, an optical property useful in compound identification
These physical properties influence the compound's stability, solubility, and other characteristics relevant to its research applications and pharmaceutical formulations.
Pharmacological Effects on Cardiac Function
Acetylstrophanthidin exhibits significant effects on cardiac function, particularly regarding contractility and electrolyte balance within cardiac tissue.
Effects on Myocardial Contractility
Research has demonstrated that acetylstrophanthidin produces marked increases in myocardial contractility without corresponding changes in oxygen consumption or efficiency . This property makes it particularly interesting from a pharmacological perspective:
-
In isolated, supported heart preparations, administration of acetylstrophanthidin significantly enhanced contractility while maintaining constant oxygen consumption
-
This effect was observed across various experimental conditions, including when aortic pressure, heart rate, and stroke volume were held constant
-
The compound's ability to enhance contractility without increasing metabolic demand represents a unique pharmacological profile
These findings suggest that acetylstrophanthidin may optimize cardiac performance without imposing additional metabolic burden on the heart tissue.
Effects on Myocardial Electrolytes and Water Balance
Acetylstrophanthidin demonstrates significant influence on electrolyte and water balance within cardiac tissue, with particularly notable effects in the context of heart failure.
Electrolyte Changes in Heart Failure
Experimental studies have revealed distinct electrolyte alterations in failing hearts compared to normal cardiac tissue:
-
Myocardium from animals with congestive heart failure contained significantly less potassium but more sodium, chloride, and water per kilogram of dry fat-free blood-free myocardium than normal myocardium
-
The concentration of sodium plus potassium in tissue water was subnormal in failing hearts
-
The sodium and chloride composition of fluid gained by failing hearts differed significantly from that of interstitial fluid
These findings indicate fundamental alterations in electrolyte homeostasis during heart failure that may contribute to the pathophysiology of cardiac dysfunction.
Acetylstrophanthidin's Impact on Electrolyte Balance
Treatment with acetylstrophanthidin produced specific changes in myocardial electrolyte composition:
-
In normal hearts, acetylstrophanthidin increased myocardial chloride and water content without significantly altering potassium levels
-
In hearts with congestive failure, acetylstrophanthidin significantly increased potassium content, representing a potential corrective effect on the potassium deficit characteristic of failing hearts
Table 1: Changes in Myocardial Constituents After Acetylstrophanthidin Treatment
Constituent | Effect in Normal Hearts | Effect in Failing Hearts |
---|---|---|
Water (H₂O) | +80 ± 68 g/kg | +129 ± 51 g/kg** |
Potassium (K) | -1.1 ± 4.2 mEq/kg | +14.4 ± 3.6 mEq/kg* |
Sodium (Na) | +5.8 ± 6.9 mEq/kg | +7.9 ± 5.9 mEq/kg |
Chloride (Cl) | +4.7 ± 5.3 mEq/kg | +14.8 ± 6.4 mEq/kg |
*Statistically significant (p < 0.05)
**Statistically significant (p < 0.01)
This table illustrates the differential effects of acetylstrophanthidin on electrolyte balance between normal and failing hearts, highlighting its potential corrective action in heart failure.
Experimental Models and Dosage Considerations
The research findings on acetylstrophanthidin have been derived from carefully designed experimental models with specific dosing protocols.
Experimental Heart Failure Models
Studies investigating acetylstrophanthidin have utilized specific experimental approaches to induce and evaluate heart failure:
-
Chronic congestive heart failure was produced in female dogs through progressive pulmonary artery constriction
-
A factorial experimental design with seven experiments of four dogs each was employed, comparing normal dogs to those with heart failure
-
Isolated, supported heart preparations were used to study the effects of acetylstrophanthidin on myocardial oxygen consumption and efficiency
-
Acute left ventricular failure was induced by maintained restriction of coronary blood flow in some experimental models
These various experimental approaches have provided complementary insights into acetylstrophanthidin's effects across different heart failure pathophysiologies.
Dosage and Administration Parameters
The administered dose of acetylstrophanthidin has been carefully controlled in research settings:
-
A typical dose of 0.015 mg/kg ascites-free weight was administered intravenously in experimental studies
-
This dosage produced inotropic effects in both normal animals and those with heart failure without causing digitalis toxicity
-
The heart was typically removed for analysis nine minutes after drug injection, capturing the acute effects of the compound
-
Graded doses were employed in some studies to determine the influence on myocardial oxygen consumption and efficiency
These dosing parameters have been established through careful experimental work to achieve therapeutic effects while avoiding toxicity.
Theoretical Mechanisms of Action
The observed effects of acetylstrophanthidin on cardiac function and electrolyte balance suggest specific mechanisms of action.
Dual Effects on Ion Transport
Research findings suggest that acetylstrophanthidin may exert multiple effects on ion transport across myocardial cell membranes:
-
Evidence indicates that digitalis glycosides like acetylstrophanthidin may exert two opposing effects on ion transport through the myocardial cell membrane
-
These dual effects may explain the differential responses observed between normal and failing hearts
-
The data suggest that neither of these ion transport effects is fundamental to the compound's inotropic action
This complexity in the mechanism of action highlights the multifaceted nature of acetylstrophanthidin's pharmacological effects.
Implications for Myocardial Cellular Structure
The patterns of electrolyte and water changes observed with acetylstrophanthidin administration have implications for cellular structure:
-
Findings are consistent with myocardial cellular swelling in congestive heart failure
-
The quantity of blood in failing myocardial tissue was severely reduced, likely due to muscle fiber hypertrophy
-
The combination of increased tissue water and reduced blood supply may contribute to lowered oxygen tension in failing heart muscle
-
Acetylstrophanthidin's effects on potassium retention in failing hearts may represent a corrective mechanism addressing cellular electrolyte imbalance
These structural implications provide context for understanding the compound's effects at the cellular level.
Clinical Significance and Research Applications
While the search results focus primarily on experimental findings, they suggest important clinical implications for acetylstrophanthidin.
Limitations and Considerations
Despite its promising effects, several considerations should inform the research and potential clinical applications of acetylstrophanthidin:
-
The compound's high toxicity requires careful dosing and monitoring
-
The complex effects on ion transport and cellular structure necessitate thorough understanding before clinical application
-
The differential effects between species and between experimental models and human physiology require cautious interpretation
These limitations highlight the need for continued research to fully characterize acetylstrophanthidin's effects and safety profile.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume